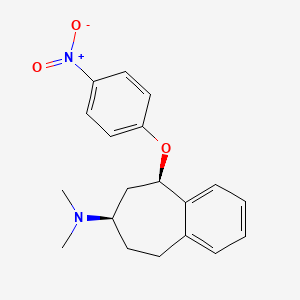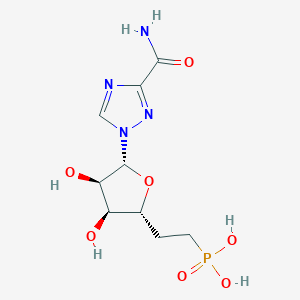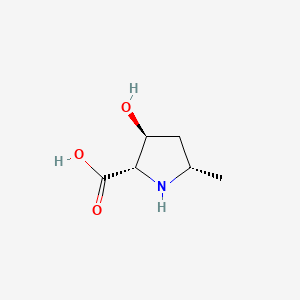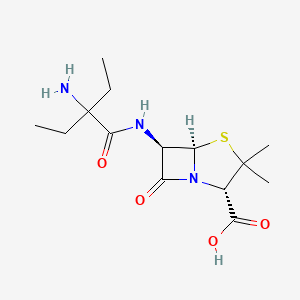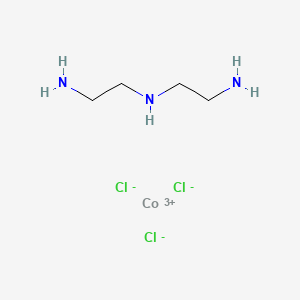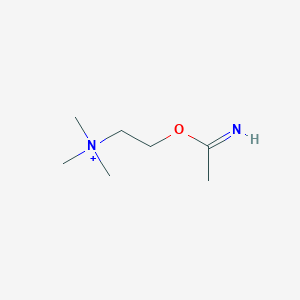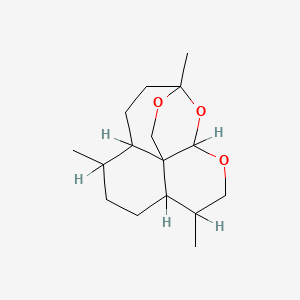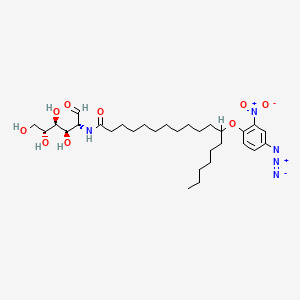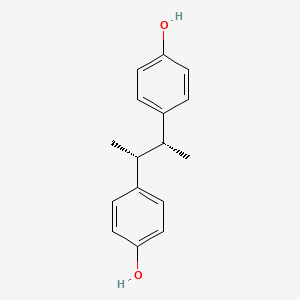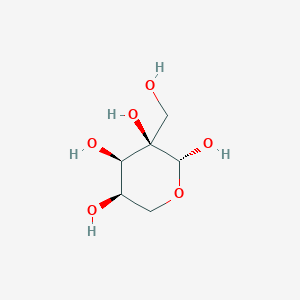
beta-D-hamamelose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-hamamelose is a D-hamamelose.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
Beta-D-Hamamelose, a branched-chain ribose, has been studied for its solid-state structure. Through a combination of NMR spectra and X-ray data, it was revealed to consist of a mixture of four cyclic forms, indicating its complex structural characteristics (Hricovíniová, Lamba, & Hricovíni, 2005).
Biological Degradation
Research on the biological degradation of this compound, particularly its catabolism by specific microorganisms, highlighted its biochemical pathway, which is similar to glycolysis. This indicates its potential importance in understanding energy production and metabolism in certain organisms (Thanbichler & Beck, 1974).
Biochemical Conversion
The conversion of this compound into other compounds, like 2-Carboxy-D-arabinitol, in plant leaves has been investigated. This conversion process has implications for understanding biochemical pathways in plants, particularly those involved in carbon fixation and metabolism (Andralojc et al., 1996).
Synthesis and Applications
Various studies have focused on the synthesis of this compound and its derivatives, which is crucial for exploring its potential applications in pharmaceuticals and bioengineering. For instance, the synthesis of hamamelose-diphosphate in spinach chloroplasts suggests its role in plant biochemistry (Beck, Stransky, & Fürbringer, 1971).
Enzymatic Activity
The purification and properties of enzymes like hamamelosekinase, which catalyzes reactions involving this compound, provide insights into its role in metabolic pathways and potential applications in biotechnology (Beck, Wieczorek, & Reinecke, 2005).
Chemotaxonomic Markers
This compound and its derivatives have been studied as chemotaxonomic markers, particularly in the genus Primula. This research provides insights into the diversity and evolutionary aspects of plant species (Sellmair, Beck, Kandler, & Kress, 1977).
Eigenschaften
CAS-Nummer |
4983-62-4 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


